6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one
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Overview
Description
6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[331]nona-3,7-dien-2-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the hydroxy and prop-2-enyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the prop-2-enyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol: Shares a similar bicyclic structure but differs in the presence of an isopropenyl group instead of a prop-2-enyl group.
5-Hydroxy-6,6-dimethyl-6,7-dihydrobenzisoxazol-4(5H)-ones: Contains a hydroxy group and a similar bicyclic framework but with different substituents and ring structure.
Uniqueness
6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H18O2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
6-hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one |
InChI |
InChI=1S/C14H18O2/c1-4-5-14(16)8-10(3)11-7-12(14)9(2)6-13(11)15/h4,6,8,11-12,16H,1,5,7H2,2-3H3 |
InChI Key |
RGQUDJAMPMESQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2CC1C(C=C2C)(CC=C)O |
Origin of Product |
United States |
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